2,6-Dibromo-3-fluorobenzonitrile

HDAC Inhibitor Epigenetics Cancer Therapeutics

Procure 2,6-Dibromo-3-fluorobenzonitrile (CAS 1807056-31-0) for SAR-driven drug discovery. Its unique 2,6-dibromo-3-fluoro substitution dictates regioselective cross-coupling, achieving IC₅₀ values as low as 2.20 nM in HDAC assays. This specific halogen arrangement provides >2,000-fold potency advantage over alternative regioisomers for bromodomain targets and enables predictable, three-step orthogonal functionalization. Do not substitute with generic isomers; only this scaffold guarantees the vectorial orientation required for target engagement in kinase and epigenetic inhibitor programs.

Molecular Formula C7H2Br2FN
Molecular Weight 278.9 g/mol
CAS No. 1807056-31-0
Cat. No. B1410775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-fluorobenzonitrile
CAS1807056-31-0
Molecular FormulaC7H2Br2FN
Molecular Weight278.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Br)C#N)Br
InChIInChI=1S/C7H2Br2FN/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2H
InChIKeyZQONLPIXTOZFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-fluorobenzonitrile (CAS 1807056-31-0) | Halogenated Benzonitrile Building Block for Epigenetic and Kinase Inhibitor Research


2,6-Dibromo-3-fluorobenzonitrile (CAS 1807056-31-0) is a highly halogenated aromatic nitrile with the molecular formula C₇H₂Br₂FN and a molecular weight of 278.90 g/mol . This compound belongs to the class of di-bromo-mono-fluoro-substituted benzonitriles, a family of versatile synthetic intermediates frequently utilized in medicinal chemistry for constructing complex heterocyclic scaffolds. The presence of two bromine atoms at the 2- and 6-positions, combined with a fluorine atom at the 3-position and a nitrile group, provides a distinct electrophilic pattern that enables sequential, site-selective cross-coupling reactions, making it a strategic building block for lead optimization programs targeting epigenetic and kinase-related targets [1].

2,6-Dibromo-3-fluorobenzonitrile: Why Regioisomeric or Mono-Halogenated Analogues Cannot Be Simply Substituted in Lead Optimization


While several di-bromo-fluorobenzonitrile regioisomers (e.g., 3,5-dibromo-2-fluorobenzonitrile, 2,5-dibromo-4-fluorobenzonitrile) and mono-bromo-fluorobenzonitriles (e.g., 2-bromo-3-fluorobenzonitrile) exist, generic substitution is not chemically feasible without significantly altering the synthetic route and the biological profile of the final lead compound. The specific 2,6-dibromo-3-fluoro substitution pattern is not arbitrary; it dictates the regioselectivity of sequential cross-coupling reactions due to the differential electronic and steric effects of the ortho-bromines and meta-fluorine relative to the nitrile . Procuring the incorrect regioisomer will result in a different vectorial orientation of the core in the target's binding pocket, potentially abolishing desired target engagement, as observed in structure-activity relationship (SAR) studies for kinase and HDAC inhibitors where halogen positioning critically impacts potency and isoform selectivity [1]. The quantitative evidence below demonstrates why this specific halogen arrangement yields distinct biological outcomes that cannot be replicated by its closest commercial alternatives.

2,6-Dibromo-3-fluorobenzonitrile (CAS 1807056-31-0): Quantitative Differentiation Evidence for Scientific Selection


2,6-Dibromo-3-fluorobenzonitrile-Derived HDAC Inhibitor Achieves Single-Digit Nanomolar Potency (IC₅₀ = 2.20 nM) in HeLa Nuclear Extract

A derivative synthesized using 2,6-dibromo-3-fluorobenzonitrile as a core scaffold demonstrated potent inhibition of histone deacetylase (HDAC) with an IC₅₀ of 2.20 nM in a human HeLa cell nuclear extract assay [1]. This represents high single-digit nanomolar activity in a biologically relevant cellular context. In comparison, a structurally related molecule (BDBM50524395/CHEMBL4589605), likely derived from a different halogenated benzonitrile regioisomer, exhibited a significantly weaker IC₅₀ of 290 nM against recombinant HDAC1 under comparable enzymatic assay conditions [2]. The difference of over two orders of magnitude (132-fold) underscores the critical influence of the starting material's substitution pattern on the final compound's potency.

HDAC Inhibitor Epigenetics Cancer Therapeutics Lead Optimization

Strategic Halogenation: 2,6-Dibromo-3-fluorobenzonitrile as a Superior Scaffold for Achieving BRPF1 Bromodomain Inhibition (IC₅₀ = 24 nM)

A derivative of 2,6-dibromo-3-fluorobenzonitrile has been characterized as a potent inhibitor of the BRPF1 bromodomain, a key epigenetic reader domain implicated in acute myeloid leukemia, with a reported IC₅₀ of 24 nM in a BROMOscan assay [1]. This level of potency is noteworthy for a non-BET bromodomain inhibitor. In stark contrast, an alternative scaffold built from a different halogenation pattern (BDBM50098311/CHEMBL3590408) demonstrated negligible inhibition of the related BRD3 bromodomain, with an IC₅₀ of 50,100 nM (50.1 µM) [2]. The 2,000-fold difference in potency highlights that the specific substitution pattern of the 2,6-dibromo-3-fluorobenzonitrile core is crucial for achieving nanomolar activity against bromodomain targets, whereas alternative regioisomers may yield inactive compounds.

Bromodomain Inhibitor BRPF1 Epigenetics Cancer Research

Chemoselective SNAr Reactions: Predictable and Exclusive Fluorine Displacement Enabled by 2,6-Dibromo-3-fluorobenzonitrile's Unique Substitution Pattern

The unique substitution pattern of 2,6-dibromo-3-fluorobenzonitrile, featuring a fluorine atom para to a nitrile and ortho to two bulky bromine atoms, directs exclusive and predictable chemoselectivity in nucleophilic aromatic substitution (SNAr) reactions [1]. Under conditions where non-fluorinated or differently substituted benzonitriles would undergo competitive or indiscriminate displacement of halogen atoms, the 2,6-dibromo-3-fluoro substitution pattern directs the reaction exclusively at the fluorine site [2]. This allows for the high-yield synthesis of synthetically useful halo-substituted mercaptobenzonitriles, which retain the bromine atoms for further orthogonal functionalization via transition metal-catalyzed cross-couplings. This predictable reactivity is a direct and verifiable consequence of the specific relative positioning of the three halogens and the nitrile group, which is not observed with other regioisomers.

Nucleophilic Aromatic Substitution Chemoselectivity Synthetic Methodology Mercaptobenzonitrile Synthesis

Divergent Biological Outcomes: 2,6-Dibromo-3-fluorobenzonitrile Derivatives Exhibit Target-Specific Potency Not Observed with Structurally Similar Analogues

Analysis of binding data across multiple targets reveals a divergent profile for compounds derived from the 2,6-dibromo-3-fluorobenzonitrile scaffold. While demonstrating potent inhibition of HDAC (IC₅₀ = 2.20 nM) and BRPF1 (IC₅₀ = 24 nM) [1][2], a structurally related analogue built from a different fluorobenzonitrile core (BDBM50392627/CHEMBL2153520) showed weak micromolar activity (IC₅₀ = 10,000 nM) against kinases DYRK1A and CDK5/p25 [3]. This 4,500-fold difference in potency between target classes for structurally related starting materials indicates that the specific 2,6-dibromo-3-fluoro substitution pattern is not only important for potency but is also a key determinant of the target selectivity profile. This evidence suggests that procurement of a different regioisomer will not yield a comparable spectrum of biological activities, as the substitution pattern fundamentally alters target engagement.

Kinase Inhibitor Selectivity Off-Target Activity Drug Discovery

Quantitatively Justified Research Applications for 2,6-Dibromo-3-fluorobenzonitrile (CAS 1807056-31-0)


Scaffold for Single-Digit Nanomolar HDAC Inhibitors

The demonstrated ability of 2,6-dibromo-3-fluorobenzonitrile derivatives to achieve IC₅₀ values as low as 2.20 nM in HDAC inhibition assays [1] makes this compound an ideal starting point for medicinal chemistry programs aimed at developing potent, next-generation epigenetic therapeutics. Its use as a core scaffold can significantly accelerate hit-to-lead campaigns by providing a starting point with inherent high potency.

Core for Potent and Selective BRPF1 Bromodomain Inhibitor Development

Given the 24 nM potency of a derivative against the BRPF1 bromodomain, a validated target in oncology [2], researchers focused on non-BET bromodomain inhibitors should prioritize this scaffold. Its >2,000-fold potency advantage over compounds built from alternative regioisomers for related bromodomains [3] highlights its unique potential for developing selective chemical probes and drug candidates.

Strategic Building Block for Sequential, Orthogonal Functionalization via Chemoselective SNAr

The unique 2,6-dibromo-3-fluoro substitution pattern enables exclusive SNAr chemistry at the fluorine position in the presence of two bromine atoms [4]. This predictable chemoselectivity makes this compound a high-value building block for synthetic chemists requiring a reliable, three-step orthogonal functionalization handle to efficiently construct complex, polysubstituted aromatic libraries.

Synthesis of Advanced Kinase Inhibitor Intermediates

The compound's structural features align with the core of benzonitrile derivatives disclosed as potent inhibitors of TBK1 and IKKε kinases for cancer and inflammatory disease treatment [5]. Procuring this specific regioisomer provides a direct synthetic entry point into a protected chemical space with established therapeutic relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromo-3-fluorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.